Lauryl palmitate

Vue d'ensemble

Description

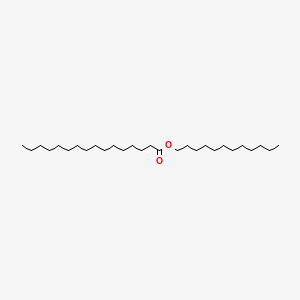

Lauryl palmitate, also known as dodecyl hexadecanoate, is an ester formed from lauryl alcohol (1-dodecanol) and palmitic acid (hexadecanoic acid). This compound is commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin. This compound is also known for its antistatic properties, making it a valuable ingredient in hair care products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lauryl palmitate can be synthesized via esterification of palmitic acid and lauryl alcohol. One common method involves the use of immobilized lipase from Candida antarctica (Novozym 435) as a biocatalyst. The reaction is typically carried out in an organic solvent with a high log P value (>3.5) to ensure high yield and purity. The optimal conditions for this reaction include a reaction time of 10 minutes, a temperature of 40°C, and a molar ratio of substrate (palmitic acid to lauryl alcohol) of 2:1 .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar enzymatic processes but on a larger scale. The use of biocatalysts like immobilized lipase ensures an environmentally friendly process that aligns with green chemistry principles. The reaction parameters are optimized to achieve high yields and purity, making the process efficient and sustainable .

Analyse Des Réactions Chimiques

Esterification Reaction

Lauryl palmitate is synthesized via lipase-catalyzed esterification of palmitic acid (C<sub>16</sub>H<sub>32</sub>O<sub>2</sub>) and lauryl alcohol (C<sub>12</sub>H<sub>26</sub>O) in organic solvents:

-

Catalyst : Immobilized lipase from Candida antarctica (Novozym 435).

-

-

Reaction time: 10 minutes

-

Temperature: 40°C

-

Enzyme loading: 0.2–0.4 g

-

Substrate molar ratio: 2:1 (lauryl alcohol:palmitic acid)

-

Solvent: Hexane (log P > 3.5)

-

Hydrolysis Reaction

Under acidic or alkaline conditions, this compound undergoes hydrolysis to regenerate its precursors:

-

Key Factors : Elevated temperatures and extreme pH accelerate hydrolysis, necessitating careful control during synthesis to avoid reverse reactions .

Research Findings on Reaction Parameters

The enzymatic synthesis of this compound was systematically optimized in a study using Novozym 435 ( ):

| Parameter | Tested Range | Optimal Value | Conversion (%) | Notes |

|---|---|---|---|---|

| Reaction Time | 5–180 minutes | 10 minutes | 94.7% | Rapid initial conversion; plateau after 10 minutes. |

| Temperature | 30–80°C | 40°C | 94.5% | Enzyme denaturation observed above 60°C. |

| Enzyme Loading | 0.1–0.5 g | 0.2–0.4 g | ~95% | Higher quantities (>0.4 g) showed negligible yield improvements. |

| Molar Ratio | 1:1–5:1 (alcohol:acid) | 2:1 | 94.9% | Excess alcohol reduced enzyme activity due to solvent stripping. |

| Solvent Log P | -0.23 (acetone) to 3.5 (hexane) | Hexane (3.5) | 94.9% | Non-polar solvents preserved enzyme conformation and activity. |

Key Observations:

-

Time Efficiency : >90% conversion achieved within 10 minutes, making the process industrially scalable .

-

Solvent Selectivity : Hexane (log P=3.5) maximized lipase activity by preserving its hydration layer .

-

Thermal Stability : Novozym 435 retained activity up to 60°C, but yields dropped sharply at 70°C due to denaturation .

Mechanistic Insights

-

Enzyme-Substrate Interaction : Novozym 435’s immobilized structure stabilizes the enzyme in organic media, enabling repeated use without significant activity loss.

-

Water Management : Byproducts like water are removed via hexane’s low polarity, shifting equilibrium toward ester formation and preventing hydrolysis .

Applications De Recherche Scientifique

Cosmetic Applications

Lauryl palmitate is widely used in cosmetic formulations due to its emollient and antistatic properties.

- Emollient Properties : It helps to soften and smooth the skin, making it a common ingredient in lotions and creams. Its ability to form a protective barrier on the skin enhances moisture retention.

- Antistatic Agent : In hair care products, this compound reduces static electricity, improving manageability and shine.

Case Study: Emollient Efficacy

A study demonstrated that formulations containing this compound significantly improved skin hydration compared to those without it. The moisturizing effect was attributed to its lipid-replenishing properties, which mimic the skin's natural oils.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a carrier for active ingredients in topical formulations.

- Drug Delivery : Its lipophilic nature allows for enhanced solubility of hydrophobic drugs, facilitating their penetration through biological membranes.

- Formulation Stability : It contributes to the stability of emulsions and suspensions, ensuring consistent drug delivery.

Research Insight

Research has shown that this compound can enhance the bioavailability of certain drugs when used in transdermal patches. Its role as a penetration enhancer has been particularly noted in formulations aimed at delivering anti-inflammatory medications.

Food Industry

This compound finds applications as an emulsifier and stabilizer in food products.

- Emulsifying Agent : It helps to mix oil and water phases in food formulations, improving texture and consistency.

- Food Additive : Its use as a food additive is regulated; it is recognized for its safety in food applications.

Example of Use

In dairy products, this compound is employed to maintain homogeneity and prevent separation of ingredients, enhancing product quality and shelf life.

Green Chemistry

This compound is synthesized through environmentally friendly processes, making it an attractive option in green chemistry initiatives.

- Biocatalysis : The synthesis of this compound via lipase-catalyzed reactions exemplifies sustainable practices. Using immobilized lipase from Candida antarctica, researchers have optimized conditions to achieve high yields with minimal environmental impact .

- Sustainable Production : The process aligns with green chemistry principles by reducing waste and energy consumption compared to traditional chemical synthesis methods.

Experimental Findings

A study reported that under optimized conditions (reaction time of 10 minutes at 40°C with a substrate molar ratio of 2:1), this compound was produced with over 90% purity .

Summary Table of Applications

Mécanisme D'action

Lauryl palmitate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin, reducing water loss and enhancing skin hydration. The compound’s antistatic properties are due to its ability to neutralize electric charges on the surface of hair, reducing static and frizz .

Comparaison Avec Des Composés Similaires

Lauryl palmitate is similar to other fatty acid esters such as:

Cetyl palmitate: An ester of cetyl alcohol and palmitic acid, used in cosmetics for its emollient properties.

Stearyl palmitate: An ester of stearyl alcohol and palmitic acid, also used in cosmetic formulations.

Uniqueness: this compound is unique due to its balanced properties of being both an effective emollient and antistatic agent. Its synthesis via green chemistry methods further enhances its appeal in various applications .

Activité Biologique

Lauryl palmitate, an ester derived from lauric acid and palmitic acid, is widely utilized in cosmetic and pharmaceutical formulations due to its emollient properties. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, safety assessments, and potential applications.

Chemical Structure and Properties

This compound (C16H32O2) is a fatty acid ester that exhibits both hydrophilic and lipophilic characteristics, making it suitable for various formulations. Its structure allows it to function as an emulsifier, surfactant, and skin-conditioning agent.

1. Impact on Cellular Mechanisms

This compound has been studied for its role in modulating cellular functions, particularly in the context of lipid metabolism and inflammation:

- Cyclooxygenase-2 (COX-2) Expression : Research indicates that palmitate, a component of this compound, can increase COX-2 protein levels in vascular smooth muscle cells. This mechanism involves post-translational modifications such as glycosylation, which enhance COX-2 activity and subsequent prostaglandin production. Elevated COX-2 levels are associated with inflammatory responses in these cells .

- Lipotoxicity in β Cells : Prolonged exposure to palmitate has been shown to induce lipotoxicity in pancreatic β cells, leading to mitochondrial dysfunction and impaired insulin secretion. This is mediated through alterations in protein acetylation within the mitochondria, affecting energy metabolism and cellular survival .

2. Safety Assessments

The safety profile of this compound has been evaluated extensively:

- Dermal Irritation : Studies conducted by the Cosmetic Ingredient Review (CIR) indicate that this compound is generally non-irritating when used at appropriate concentrations in cosmetic formulations. The CIR concluded that alkyl esters like this compound are safe for use in cosmetics when formulated to be non-irritating .

- Toxicological Data : The acute oral toxicity studies suggest that this compound has a high LD50 value (>5 g/kg), indicating low toxicity levels in animal models . Additionally, repeated-dose toxicity studies have shown no significant adverse effects at various dosages over extended periods .

Case Studies and Research Findings

Several studies have illustrated the biological activity of this compound:

Propriétés

IUPAC Name |

dodecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULIJHQUYGTWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068375, DTXSID201022425 | |

| Record name | Hexadecanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanoic acid, C12-14-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42232-29-1, 68411-91-6 | |

| Record name | Lauryl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42232-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoic acid, dodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, C12-14-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanoic acid, C12-14-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V3247O54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.